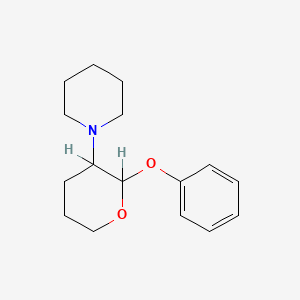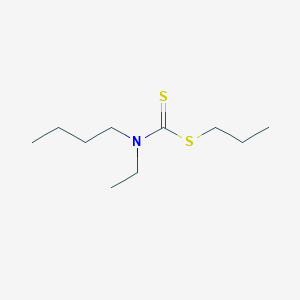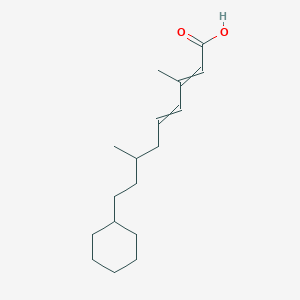
9,10-DI-Tert-butylanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-DI-Tert-butylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the substitution of tert-butyl groups at the 9 and 10 positions of the anthracene core. The presence of these bulky tert-butyl groups significantly alters the physical and chemical properties of the parent anthracene molecule, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-DI-Tert-butylanthracene typically involves the reaction of anthracene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation generated from tert-butyl chloride attacks the anthracene molecule at the 9 and 10 positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
9,10-DI-Tert-butylanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives.
科学研究应用
9,10-DI-Tert-butylanthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of bulky substituents on the photophysical properties of anthracene derivatives.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable electronic properties.
作用机制
The mechanism by which 9,10-DI-Tert-butylanthracene exerts its effects is primarily related to its electronic structure. The tert-butyl groups at the 9 and 10 positions influence the distribution of electron density in the anthracene core, affecting its reactivity and interaction with other molecules. This can lead to changes in fluorescence, photostability, and other photophysical properties.
相似化合物的比较
Similar Compounds
9,10-Diphenylanthracene: Another anthracene derivative with phenyl groups at the 9 and 10 positions.
9,10-Dimethylanthracene: Features methyl groups at the 9 and 10 positions.
9,10-Dibromoanthracene: Contains bromine atoms at the 9 and 10 positions.
Uniqueness
9,10-DI-Tert-butylanthracene is unique due to the steric hindrance provided by the bulky tert-butyl groups. This steric effect can lead to distinct photophysical properties, such as altered fluorescence and increased photostability, making it particularly useful in applications requiring stable and efficient light-emitting materials.
属性
CAS 编号 |
65482-04-4 |
|---|---|
分子式 |
C22H26 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
9,10-ditert-butylanthracene |
InChI |
InChI=1S/C22H26/c1-21(2,3)19-15-11-7-9-13-17(15)20(22(4,5)6)18-14-10-8-12-16(18)19/h7-14H,1-6H3 |
InChI 键 |
FXIDPYQSDRYPMO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




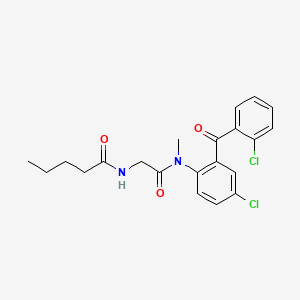
![1,1'-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14488143.png)
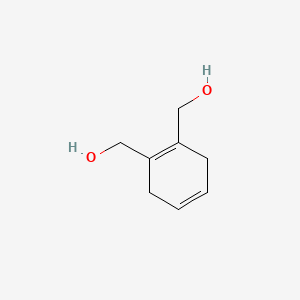

![1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14488160.png)
